

# An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ensartinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Ensartinib** is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthesis pathway of **ensartinib**. Additionally, it includes key experimental data, detailed protocols for relevant assays, and a visualization of its mechanism of action through the ALK signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

## **Chemical Structure and Properties**

**Ensartinib**, with the IUPAC name 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl]pyridazine-3-carboxamide, is a complex small molecule with the chemical formula C<sub>26</sub>H<sub>27</sub>Cl<sub>2</sub>FN<sub>6</sub>O<sub>3</sub>.[3] Its structure is characterized by a central pyridazine carboxamide core, a chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group, and a substituted phenyl ring bearing a (3R,5S)-3,5-dimethylpiperazine-1-carbonyl moiety.



| Property          | Value                                                                                                                                                                                                                                              | Source |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C26H27Cl2FN6O3                                                                                                                                                                                                                                     | [3]    |
| Molecular Weight  | 561.44 g/mol                                                                                                                                                                                                                                       | [4]    |
| CAS Number        | 1370651-20-9                                                                                                                                                                                                                                       | [4]    |
| Appearance        | Solid                                                                                                                                                                                                                                              | [5]    |
| Solubility        | Insoluble in water. Soluble in DMSO and Ethanol.                                                                                                                                                                                                   | [6]    |
| SMILES            | CINVALID-LINKN INVALID-LINK C3">C@@HC4=C(CI)C(F)=C C=C4CI                                                                                                                                                                                          |        |
| InChI             | InChI=1S/C26H27CI2FN6O3/c<br>1-13-11-35(12-14(2)31-<br>13)26(37)16-4-6-17(7-5-16)32-<br>25(36)20-10-21(24(30)34-33-<br>20)38-15(3)22-18(27)8-9-<br>19(29)23(22)28/h4-10,13-<br>15,31H,11-12H2,1-3H3,<br>(H2,30,34)<br>(H,32,36)/t13-,14+,15-/m1/s1 |        |

# **Synthesis Pathway**

The synthesis of **ensartinib** can be accomplished through a multi-step process, which can be broadly divided into the preparation of three key intermediates followed by their coupling and final deprotection.

## **Diagram of Ensartinib Synthesis Pathway**





Click to download full resolution via product page

Caption: Overall synthetic route for **ensartinib** dihydrochloride.

## **Detailed Experimental Protocol for Synthesis**

The synthesis of **ensartinib** dihydrochloride is a three-step process involving the preparation of key intermediates: **Ensartinib** Amino Pyridazine and **Ensartinib** Carboxylic Acid, followed by their coupling and salt formation.[7]

#### Step 1: Preparation of **Ensartinib** Amino Pyridazine

- Amination of Dichloropyridazine: Dichloropyridazine is treated with ammonium hydroxide in a nucleophilic aromatic substitution (SNAr) reaction to yield the corresponding aminopyridazine in approximately 82% yield.[7]
- Dihalogenation: The resulting amino-pyridazine undergoes bromination under basic conditions to afford the dihalogenated pyridazine building block. This step proceeds with a reported yield of 35%.[7]

#### Step 2: Preparation of Ensartinib Carboxylic Acid



- Resolution of Benzylic Alcohol: A racemic mixture of the benzylic alcohol is resolved using N-Boc-D-proline via standard esterification conditions to provide the desired chiral alcohol with a 51% yield.[7]
- Ether Formation: The resolved alcohol is then reacted with the dihalogenated pyridazine from Step 1 in the presence of sodium hydride in tetrahydrofuran (THF). This substitution reaction yields the chiral ether intermediate in 38% yield.[7]
- Protection and Carbonylation: The amino group of the ether intermediate is protected with a di-tert-butyl dicarbonate (Boc) group. This is followed by a metal-catalyzed carbonylative insertion in ethanol to form an ester.[7]
- Saponification: The ester is then saponified to yield the corresponding carboxylic acid intermediate.[7]

#### Step 3: Final Assembly and Salt Formation

- Amide Formation and Reduction: A piperazine derivative is first coupled with a suitable carboxylic acid to form an amide. The resulting amide is then Boc-protected, and a nitro group is reduced to an aniline.[7]
- Final Coupling: The aniline intermediate is then coupled with the carboxylic acid prepared in Step 2.[7]
- Deprotection and Salt Formation: The final coupled product is treated with isopropanolic hydrochloric acid to remove the Boc protecting groups and to form the dihydrochloride salt of ensartinib.[7]

## **Mechanism of Action and Signaling Pathway**

**Ensartinib** is a potent inhibitor of the anaplastic lymphoma kinase (ALK) protein and its various mutated forms.[8] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, which produces a constitutively active ALK fusion protein. This aberrant kinase activity drives downstream signaling pathways, including the RAS-MEK-ERK and PI3K-AKT pathways, promoting cancer cell proliferation and survival.[9][10] **Ensartinib** binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[10]



# Diagram of Ensartinib's Effect on the ALK Signaling Pathway



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of HPLC-MS/MS assay for quantitation of ensartinib in human plasma and its application to a pharmacokinetics study in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ensartinib in the treatment of anaplastic lymphoma kinase-positive locally advanced or metastatic patients with lung squamous or adenosquamous carcinoma: A real-world, retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 1370651-20-9|6-Amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-N-(4-((3R,5S)-3,5-dimethylpiperazine-1-carbonyl)phenyl)pyridazine-3-carboxamide|BLD Pharm [bldpharm.com]
- 6. newapitechnologies.com [newapitechnologies.com]
- 7. Synthesis of Ensartinib Dihydrochloride Chemicalbook [chemicalbook.com]
- 8. Ensartinib (X-396) in ALK-positive Non-Small Cell Lung Cancer: Results from a First-in-Human Phase I/II, Multicenter Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcovery.com [xcovery.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ensartinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612282#ensartinib-chemical-structure-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com